2/'-Ac-Docetaxel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

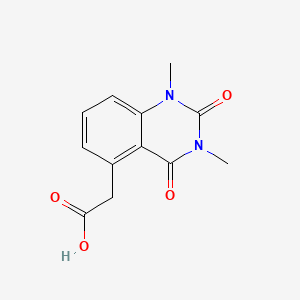

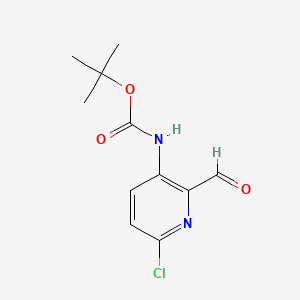

“2/'-Ac-Docetaxel” is likely a derivative of Docetaxel, a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It is a clinically well-established anti-mitotic chemotherapy medication .

Molecular Structure Analysis

Docetaxel is a tetracyclic diterpenoid . It is a semisynthetic form of paclitaxel, extracted from the needle of the European yew tree (Taxus baccata L) with higher efficacy than paclitaxel . It is a paclitaxel whose N-benzyloxycarbonyl group has been replaced by N-tert-butoxycarbonyl .

Chemical Reactions Analysis

Docetaxel is a formulation solubilized in tween 80 and 13% ethanol solution . It is effective as a chemotherapeutic agent but has numerous toxic effects due to the ethanol and polysorbate . Challenges with administration during mixing of the docetaxel with the diluent exist .

Safety And Hazards

Future Directions

The treatment landscape is evolving significantly with the advent of molecular testing and immunotherapy . With further exploration into targeted therapy and immunotherapy, we anticipate the emergence of novel treatments that will improve survival and quality of life in patients with esophagogastric cancers . Another future direction is the comparison of the efficacy and safety of sotorasib with a standard-of-care treatment in patients with non-small-cell lung cancer (NSCLC) with the KRAS G12C mutation who had been previously treated with other anticancer drugs .

properties

CAS RN |

151509-27-2 |

|---|---|

Product Name |

2/'-Ac-Docetaxel |

Molecular Formula |

C45H55NO15 |

Molecular Weight |

849.927 |

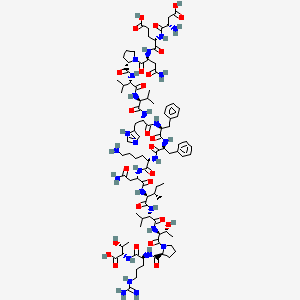

InChI |

InChI=1S/C45H55NO15/c1-23-28(58-39(53)34(57-24(2)47)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,36(51)33(50)31(23)42(45,7)8)29(49)20-30-44(35,22-56-30)60-25(3)48/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 |

InChI Key |

JVYWLFGITZVRQL-OAGWZNDDSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)